(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine (R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16188607
InChI: InChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
SMILES:
Molecular Formula: C48H44FeP2
Molecular Weight: 738.7 g/mol

(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine

CAS No.:

Cat. No.: VC16188607

Molecular Formula: C48H44FeP2

Molecular Weight: 738.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine -

Specification

Molecular Formula C48H44FeP2
Molecular Weight 738.7 g/mol
Standard InChI InChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
Standard InChI Key NODPGYHIGOCWSG-NYPSMHOZSA-N
Isomeric SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Chemical Identity and Structural Features

Nomenclature and Basic Properties

The compound, systematically named (R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine, is identified by CAS number 851308-40-2 and molecular formula C48_{48}H44_{44}FeP2_2 . Alternative designations include Josiphos SL-J404-1 and (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight738.67 g/mol
Optical Purity≥99% ee
Specific Rotation (α)163±1-163^\circ \pm 1^\circ (c 0.5, CHCl3_3)
Storage Conditions2–8°C under inert gas (N2_2/Ar)

The ligand’s stereochemical integrity is critical, with the (R) and (S) configurations at the ferrocenyl and ethylphosphine groups, respectively, dictating its enantioselective performance .

Molecular Architecture

The ligand features a ferrocene backbone substituted with two phosphine groups: a di-1-naphthylphosphino moiety at the cyclopentadienyl ring and a di-3,5-xylylphosphino group on the ethyl side chain . This arrangement creates a rigid, electron-rich environment that stabilizes transition metal complexes while providing steric bulk to differentiate prochiral substrates . The InChI string (1S/C43_{43}H39_{39}P2_2.C5_5H5_5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1) confirms the presence of iron-centered coordination and aromatic substituents .

Synthesis and Industrial Production

Development by Solvias

The ligand belongs to the Josiphos family, a class of ferrocenylphosphines engineered for industrial asymmetric catalysis . Solvias’ synthetic strategy involves:

  • Functionalizing optically active ferrocene precursors with phosphine groups.

  • Introducing stereogenic centers via chiral auxiliaries or resolution techniques.

  • Purifying intermediates via chromatography or crystallization to achieve ≥97% assay purity .

A versatile synthetic pathway allows modular substitution of phosphine groups (e.g., xylyl, naphthyl) to tailor electronic and steric properties .

Manufacturing Protocols

Industrial-scale production requires stringent inert conditions (N2_2/Ar atmosphere) to prevent phosphine oxidation . The final product is isolated as a powder with particle sizes optimized for homogeneous catalysis .

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand excels in enantioselective hydrogenation of prochiral substrates:

  • α,β-Unsaturated esters: Achieves >95% ee in pharmaceutical intermediates .

  • Ketones and phosphinyl ketimines: Enables synthesis of chiral alcohols and amines for agrochemicals .

Rhodium or ruthenium complexes of the ligand facilitate H2_2 activation, with the xylyl groups dictating facial selectivity .

Carbon–Heteroatom Bond Formation

Palladium-catalyzed C–N coupling reactions (e.g., Buchwald–Hartwig amination) benefit from the ligand’s ability to stabilize Pd(0) intermediates, enabling aryl amination with ammonia at mild temperatures .

Hydrofunctionalization Processes

  • Hydroboration: Rhodium complexes induce regioselective borylation of alkenes, yielding chiral organoboranes for Suzuki–Miyaura couplings .

  • Hydroamination: Copper-mediated additions to activated alkenes proceed with 90–98% ee .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP280: Wear protective gloves/clothing
H315: Skin irritationP302+P352: Wash with soap/water
H319: Eye irritationP305+P351+P338: Rinse eyes immediately
H335: Respiratory irritationP261: Avoid dust inhalation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator